molecular formula C19H17NO6S2 B2962510 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate CAS No. 896303-10-9

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

Katalognummer: B2962510
CAS-Nummer: 896303-10-9
Molekulargewicht: 419.47
InChI-Schlüssel: AZPLFKQAWSFOMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a pyran-4-one core modified with a thioether-linked 4-methylthiazole moiety and esterified with a 2,3-dimethoxybenzoate group. Such structures are typically synthesized via multi-step protocols involving the coupling of pyranone precursors with thiazole derivatives, followed by esterification (as inferred from analogous syntheses in and ).

Eigenschaften

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-11-9-27-19(20-11)28-10-12-7-14(21)16(8-25-12)26-18(22)13-5-4-6-15(23-2)17(13)24-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPLFKQAWSFOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a unique structural framework that includes a pyran ring, a thiazole moiety, and a benzoate group, which collectively contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C21H21NO6SC_{21}H_{21}NO_6S with a molecular weight of approximately 447.52 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H21NO6S
Molecular Weight447.52 g/mol
Structural FeaturesPyran, Thiazole, Benzoate

Biological Activity Overview

Research indicates that 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : There are indications of cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to therapeutic effects.

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate likely involves the following pathways:

  • Enzyme Interaction : The thiazole ring may modulate enzyme activity by binding to active sites or allosteric sites.
  • Cellular Process Disruption : The compound may disrupt cellular processes through interference with signaling pathways or metabolic functions.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 25 to 75 µM depending on the cell type.
  • Enzyme Inhibition : Research focused on the inhibition of specific enzymes (e.g., cyclooxygenase and lipoxygenase) revealed that the compound could inhibit these enzymes by up to 70%, suggesting potential anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a pyran-4-one core, a 4-methylthiazole substituent, and a 2,3-dimethoxybenzoate ester. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Substituents / Modifications Molecular Formula Molecular Weight Reported Bioactivity / Use Source
Target Compound 2,3-dimethoxybenzoate, 4-methylthiazole C₁₉H₁₇NO₆S₂ 443.47 g/mol Not explicitly reported -
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate 3,4-dimethoxybenzoate, thiadiazole-thiopheneamide C₂₂H₁₇N₃O₇S₃ 531.6 g/mol Not reported (structural focus)
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate 5-bromo-2-chlorobenzoate, 4-methylthiazole C₁₇H₁₁BrClNO₄S₂ 472.8 g/mol Not reported (structural focus)
2-substituted 4-(4-hydroxy-6-methyl-2H-2-oxopyran-3-yl)thiazoles Hydroxy-pyranone, variable thiazole substituents Varies ~300–400 g/mol Antimicrobial, antifungal
Imazamethabenz methyl ester Imidazolinone, methyl ester C₁₅H₁₈N₂O₃ 274.3 g/mol Herbicidal (acetolactate synthase inhibitor)

Key Observations:

Substituent Impact on Bioactivity: The 2,3-dimethoxybenzoate group in the target compound differs from analogs with halogenated (e.g., 5-bromo-2-chloro in ) or alternative aryl esters (e.g., 3,4-dimethoxy in ). Thiazole and pyran-4-one moieties are conserved in antimicrobial agents (), suggesting the target compound could share similar mechanisms, such as disrupting microbial cell membranes or enzyme inhibition.

Molecular Weight and Drug-Likeness :

  • The target compound (443.47 g/mol) falls within the acceptable range for drug-like molecules (typically <500 g/mol), unlike the heavier thiadiazole-thiopheneamide analog (531.6 g/mol), which may face challenges in pharmacokinetics.

Functional Group Diversity :

  • Unlike imazamethabenz methyl ester (), which is a herbicide targeting plant-specific enzymes, the target compound’s thiazole-pyran scaffold aligns more with antimicrobial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.